![molecular formula C9H15N3S B13222361 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole](/img/structure/B13222361.png)
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole is a compound that features a unique combination of a pyrrolidine ring and an imidazole ring connected via a sulfanyl (thioether) linkage
Vorbereitungsmethoden
The synthesis of 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with a pyrrolidine derivative in the presence of a suitable sulfanylating agent. The reaction conditions typically include a solvent such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
For industrial production, the process may be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. This often involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where halogenating agents like N-bromosuccinimide can introduce halogen atoms into the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole ring .
Wissenschaftliche Forschungsanwendungen
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfanyl and imidazole functionalities is beneficial.
Wirkmechanismus
The mechanism of action of 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function and stability. These interactions can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole can be compared with other similar compounds, such as:
1-methyl-2-pyrrolidinone: This compound lacks the imidazole ring and sulfanyl group, making it less versatile in terms of chemical reactivity and biological activity.
1-methylimidazole:
2-(pyrrolidin-1-ylmethyl)aniline:
Eigenschaften
Molekularformel |
C9H15N3S |
|---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
1-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)imidazole |
InChI |
InChI=1S/C9H15N3S/c1-12-6-5-11-9(12)13-7-8-3-2-4-10-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI-Schlüssel |
MRZHGEQPLXESTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SCC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


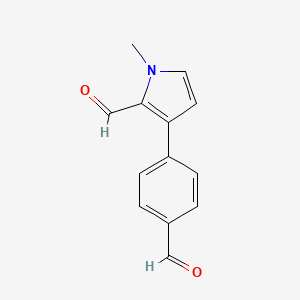
![6-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13222283.png)
![2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid](/img/structure/B13222291.png)
![7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222296.png)

![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
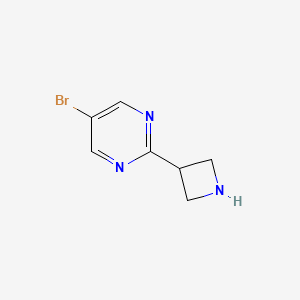
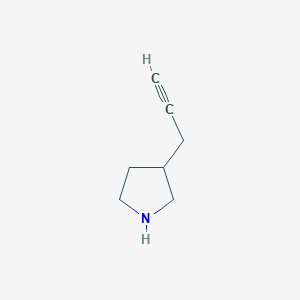
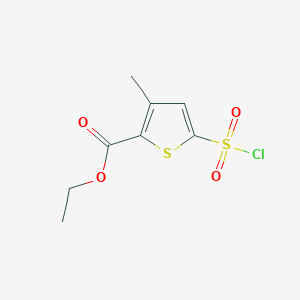
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13222317.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile](/img/structure/B13222337.png)
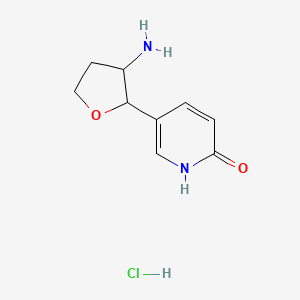
![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13222358.png)
